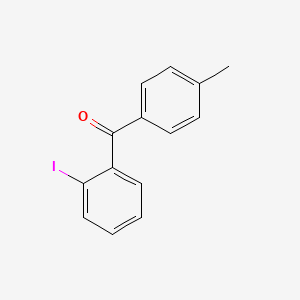

2-Iodo-4'-methylbenzophenone

Descripción general

Descripción

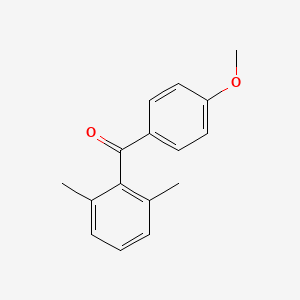

2-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It is used in various research and industrial applications .

Synthesis Analysis

The synthesis of 2-Iodo-4’-methylbenzophenone involves several steps, including bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail . The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Molecular Structure Analysis

The molecular structure of 2-Iodo-4’-methylbenzophenone is characterized by the presence of an iodine atom attached to the second carbon of the phenyl ring and a methyl group attached to the fourth carbon of the phenyl ring .Chemical Reactions Analysis

2-Iodo-4’-methylbenzophenone facilitates the conversion of carbonyl groups into more versatile and functional alcohol moieties that can be further manipulated in subsequent chemical transformations .Aplicaciones Científicas De Investigación

Application 1: Synthesis of New Benzyl-Protected Compounds

- Summary of the Application : 2-Iodo-4’-methylbenzophenone is used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol and its application in preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

- Methods of Application or Experimental Procedures : The compound was synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction. The effects of solvents and ligands in the halogen exchange reaction were studied in detail .

- Results or Outcomes : The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Application 2: Quantification of Benzophenone Derivatives

- Summary of the Application : 2-Iodo-4’-methylbenzophenone is used in the rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone, and related derivatives from paperboard food packaging .

- Methods of Application or Experimental Procedures : An HPLC method with a diode array detector was used to simultaneously determine the levels of benzophenone, 4-methylbenzophenone, and other possible derivatives from secondary packaging for food applications .

- Results or Outcomes : The results of this research are not specified in the source .

Application 3: Organic Light-Emitting Diodes

- Summary of the Application : Benzophenone-based derivatives, including 2-Iodo-4’-methylbenzophenone, have been used in the development of Organic Light-Emitting Diodes (OLEDs). These materials have garnered considerable attention due to their potential applications in flat-panel displays and solid-state lighting technologies .

- Methods of Application or Experimental Procedures : The benzophenone core is used in the molecular design of OLED materials. It functions as a classical phosphor with high intersystem crossing efficiency, making it a compelling candidate for effective reverse intersystem crossing .

- Results or Outcomes : The use of benzophenone-based compounds in OLEDs has led to the development of thermally activated delayed fluorescent (TADF) emitters. These emitters can convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .

Application 4: Production of Mephedrone

- Summary of the Application : 2-Iodo-4’-Methylpropiophenone, a derivative of 2-Iodo-4’-methylbenzophenone, serves as an essential building block for the production of mephedrone .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

- Results or Outcomes : The results of this research are not specified in the source .

Application 5: Oxidation of Alcohols

- Summary of the Application : 2-Iodoxybenzoic Acid (IBX), a hypervalent iodine (V) reagent, finds numerous applications as an oxidant. It is effective in carrying out oxidation of alcohols, benzylic and allylic sites, and carbon centers adjacent to carbonyl functionalities .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not specified in the source .

- Results or Outcomes : The results of this research are not specified in the source .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-iodophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUXPIALMJUMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572410 | |

| Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4'-methylbenzophenone | |

CAS RN |

107624-39-5 | |

| Record name | (2-Iodophenyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)